Monosodium hydroxymethylbenzenesulphonate
Description
Monosodium hydroxymethylbenzenesulphonate (CAS 34742-11-5) is an aromatic sulfonate compound featuring a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a sulfonate (-SO₃⁻Na⁺) group. Its molecular formula is C₇H₇NaO₄S, with a molecular weight of 234.19 g/mol. Limited direct data on its properties are available, but its structure suggests moderate water solubility and stability under standard storage conditions .
Properties
CAS No. |
34742-11-5 |
|---|---|
Molecular Formula |
C7H7NaO4S |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
YQHYMJUDNVWBJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(hydroxymethyl)benzene-1-sulfonate typically involves the sulfonation of toluene followed by the introduction of a hydroxymethyl group. One common method is the reaction of toluene with sulfur trioxide or chlorosulfonic acid to form toluene-4-sulfonic acid. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of sodium 2-(hydroxymethyl)benzene-1-sulfonate .
Industrial Production Methods
In industrial settings, the production of sodium 2-(hydroxymethyl)benzene-1-sulfonate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and hydroxymethylation steps .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of sodium 2-(carboxymethyl)benzene-1-sulfonate.
Reduction: The sulfonate group can be reduced under specific conditions to form the corresponding sulfinate.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sodium 2-(carboxymethyl)benzene-1-sulfonate.
Reduction: Sodium 2-(hydroxymethyl)benzene-1-sulfinate.
Substitution: Various substituted benzene sulfonates depending on the nucleophile used
Scientific Research Applications
Sodium 2-(hydroxymethyl)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium 2-(hydroxymethyl)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares monosodium hydroxymethylbenzenesulphonate with aromatic and aliphatic sulfonates, sulfonamides, and related derivatives.
Aromatic Sulfonates with Hydroxyl/Alkyl Substituents
Table 1: Key Properties of Selected Aromatic Sulfonates
Structural and Functional Insights:
- Chloro substituents (e.g., in Sodium 5-chloro-2-hydroxy-benzenesulfonate) may increase toxicity due to halogen reactivity .
- Applications: Sodium benzoate is widely used as a preservative, while this compound's applications are less documented but likely involve specialty synthesis due to its reactive hydroxymethyl group .
Aliphatic Sulfonates
Sodium Hydroxymethanesulfonate (Sodium Formaldehyde Bisulfite, CAS 870-72-4)
- Structure : Methane backbone with hydroxymethyl and sulfonate groups.
- Applications : Used in pharmaceuticals and as a preservative.
- Safety : Generally recognized as safe (GRAS) in food applications but may decompose to release formaldehyde .
- Comparison : Unlike the aromatic target compound, this aliphatic derivative lacks a benzene ring, reducing aromatic interactions but increasing aliphatic reactivity .
Sulfonamide Derivatives
- Structure: Sulfonamide (-SO₂NH₂) group replaces the sulfonate, with additional functional groups (e.g., amino, cyclohexyl).
- Applications : Primarily in pharmaceuticals (e.g., antimicrobial agents).
- Comparison : Sulfonamides exhibit higher biological activity due to the -SO₂NH₂ group, whereas sulfonates like the target compound are more inert and suited for industrial uses .
Production and Stability
- Monosodium phosphate () shares similarities in monosodium salt production but differs in anion (phosphate vs. sulfonate). Monosodium phosphate has a 24-month shelf life under proper storage; similar stability is expected for this compound due to its non-reactive sulfonate group .
Research Findings and Gaps
- Hydrogen Bonding : Aromatic sulfonates with hydroxyl groups (e.g., 4-hydroxybenzenesulfonic acid) form intermolecular hydrogen bonds, influencing crystal structure and stability . This property may extend to the target compound.
- Data Limitations: Direct studies on this compound are scarce; most inferences are drawn from structural analogs.
Biological Activity
Monosodium hydroxymethylbenzenesulphonate (MHB) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of MHB, including its effects on various biological systems, case studies, and research findings.
Chemical Structure and Properties
MHB is a sulfonated aromatic compound characterized by a hydroxymethyl group attached to a benzene ring. Its chemical formula is C7H9NaO3S, and it is often utilized in various industrial applications, including as a surfactant and in pharmaceuticals.
1. Antimicrobial Properties
MHB has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen Type | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Cytotoxic Effects
Research indicates that MHB exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that MHB can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.
- Case Study : A study conducted by Zhang et al. (2020) reported that treatment with MHB at concentrations of 100 µM resulted in a significant reduction in cell viability (approximately 70% reduction in MCF-7 cells).
3. Anti-inflammatory Activity
MHB has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | MHB Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 300 | 180 |
The biological activity of MHB can be attributed to several mechanisms:
- Membrane Disruption : MHB's amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity.
- Apoptosis Induction : MHB activates caspases, leading to programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, MHB reduces cytokine production.
Safety and Toxicology
While MHB shows promise in various biological applications, safety assessments are crucial. Preliminary toxicological studies suggest that MHB has a low toxicity profile when used within recommended limits. However, further long-term studies are necessary to fully understand its safety implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
